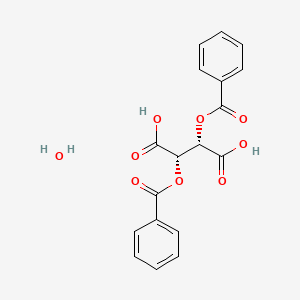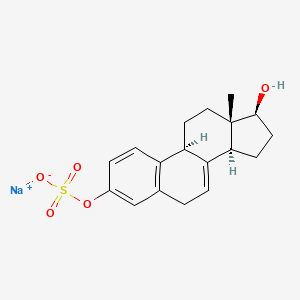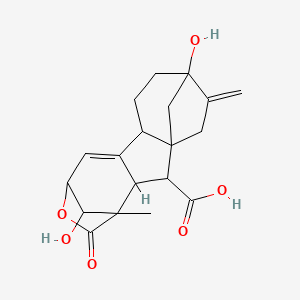
Clozapine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clozapine is an atypical or second-generation antipsychotic drug used in treatment-resistant schizophrenia and to decrease suicide risk in schizophrenic patients . It is a tricyclic dibenzodiazepine, classified as an atypical antipsychotic agent . Clozapine displays affinity to various neuroreceptors with a particularly low affinity to the dopamine receptors .
Synthesis Analysis
A study has shown that the solubility and oral bioavailability of clozapine, a poorly water-soluble drug subjected to substantial first-pass metabolism, were improved employing cyclodextrin complexation technique . The inclusion complexes were prepared by an evaporation method .
Molecular Structure Analysis
Clozapine is chemically defined as 8-chloro-11 (4 methyl-1-piperazinyl)-5H-dibenzo (b,e) (1,4) diazepine . A study highlighted the value of combined experimental and computational approaches in describing the effect of small changes in molecular structures on solid-state structure and overall extent of solid-state diversity .
Chemical Reactions Analysis
Different solvatomorphic forms of clozapine were obtained by recrystallization technique . Polymorphic characterization was performed using optical microscopy, SEM, intrinsic dissolution, and thermal analysis . Compatibility studies of clozapine:excipients were performed by TG and DSC techniques .
Physical and Chemical Properties Analysis
Experimental solid form screening for clozapine yielded four novel physical forms including monohydrate, two crystalline solvates and an amorphous phase . The polymorphic form (clozapine anhydrate) showed higher intrinsic dissolution rate compared to solvatomorphic form (clozapine monohydrate) .
Applications De Recherche Scientifique
Traitement de la schizophrénie
La clozapine est reconnue mondialement pour son efficacité dans le traitement de plusieurs troubles psychiatriques, avec une indication de la FDA pour réduire le risque de comportements suicidaires répétés chez les patients atteints de schizophrénie ou de trouble schizoaffectif {svg_1}. Elle est considérée comme le médicament le plus puissant dans de nombreux essais cliniques prospectifs randomisés en tête-à-tête {svg_2}.
Neuroprotection et neurotrophie
Un domaine de recherche croissant met l'accent sur un effet bénéfique plus large possible de la clozapine dans la promotion de la neuroprotection et de la neurotrophie {svg_3}. Elle active les kinases régulées par le signal extracellulaire (ERK1/2), qui sont impliquées dans la régulation de la transcription et dans l'amélioration de la plasticité synaptique, de la connectivité et de la neurogenèse {svg_4}.
Traitement des comportements suicidaires
La clozapine a été indiquée par la FDA pour réduire le risque de comportements suicidaires répétés chez les patients atteints de schizophrénie ou de trouble schizoaffectif {svg_5}.
Traitement du trouble bipolaire
La clozapine a également été utilisée dans le traitement hors AMM du trouble bipolaire {svg_6}.
Traitement du trouble dépressif majeur (TDM)
Le trouble dépressif majeur est un autre trouble neuropsychiatriqque où la clozapine a été utilisée comme traitement hors AMM {svg_7}.
Traitement de la maladie de Parkinson
La maladie de Parkinson est un trouble neurodégénératif où la clozapine a montré des avantages potentiels en tant que traitement hors AMM {svg_8}.
Amélioration des symptômes positifs et négatifs (PANSS)
On estime que la clozapine réduit les scores des échelles psychométriques mesurant les symptômes positifs et négatifs (PANSS) de 25 % chez 40 % des patients atteints de troubles du spectre de la schizophrénie {svg_9}.
Traitement de première intention potentiel
Compte tenu de sa puissance et de son efficacité, il existe une perspective selon laquelle la clozapine pourrait également être utilisée comme traitement de première intention, afin de prévenir les rechutes précoces et les échecs thérapeutiques initiaux {svg_10}.
Mécanisme D'action
Target of Action
Clozapine, the parent compound of Clozapine-d3, is an atypical or second-generation antipsychotic drug . It primarily targets various neuroreceptors, including dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors . It also shows affinity for other receptors such as muscarinic, histaminergic, and alpha2 adrenergic receptors . These receptors play crucial roles in neurotransmission, which is fundamental to the functioning of the nervous system.
Mode of Action
The therapeutic efficacy of clozapine is proposed to be mediated through antagonism of the D2 and 5-HT2A receptors . It has a particularly low affinity to the dopamine receptors, resulting in fewer extrapyramidal side effects . Clozapine’s relatively rapid dissociation from D2 receptors and its antagonistic activity at the 5-HT2A receptors have been put forward as mechanisms responsible for its effectiveness as an antipsychotic .
Biochemical Pathways
Clozapine affects several biochemical pathways. It has been suggested that it can increase neuroplasticity and elevate brain levels of neurotrophic factors . It also affects the balance between glutamate and γ-aminobutyric acid (GABA), and reduces inflammation through effects on neuron–glia interactions . Furthermore, it has been reported that clozapine can activate extracellular signal-regulated kinases (ERK1/2), which are involved in the regulation of transcription and in improving synaptic plasticity, connectivity, and neurogenesis .
Pharmacokinetics
The pharmacokinetics of clozapine involves its absorption, distribution, metabolism, and excretion (ADME). For the parent compound clozapine, it is known that certain drugs, such as the antidepressant fluvoxamine, can inhibit CYP1A2 and increase plasma concentrations of clozapine . This suggests that clozapine’s bioavailability can be influenced by other medications.
Result of Action
The molecular and cellular effects of clozapine include changes in metabolic fluxes, cell respiration, and intracellular ATP . It has been suggested that clozapine can induce ER stress and the unfolded protein response (UPR), leading to changes in cellular metabolism . Additionally, clozapine has been found to upregulate the mitochondrial citrate carrier, shifting excess citrate to the cytosol for use in lipogenesis and for storage as triacylglycerol in lipid droplets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of clozapine. For clozapine, it is known that its efficacy can be influenced by factors such as the presence of other medications, as mentioned earlier
Safety and Hazards
Orientations Futures
Despite the evidence supporting its use, clozapine remains vastly underutilized . Recent evidence suggests its use should occur earlier in our treatment algorithms and be expanded to include patients with a partial response to other antipsychotic drugs . Future increased investigations into epigenetic and connectomic changes produced by clozapine should provide valuable information about these two treatments and the disorders they are used to treat .
Analyse Biochimique
Biochemical Properties
Clozapine-d3 interacts with various enzymes, proteins, and other biomolecules. It has been found to have a high affinity for the dopamine D4 receptor . It also interacts with other neuroreceptors, leading to changes in metabolic fluxes, cell respiration, and intracellular ATP in human HL60 cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing Akt activation, thereby inducing ER stress and the unfolded protein response (UPR) . It also affects cellular metabolism by downregulating glycolysis and the pentose phosphate pathway .
Molecular Mechanism
The mechanism of action of this compound is complex and involves multiple pathways. It is proposed that the therapeutic efficacy of this compound in schizophrenia is mediated through antagonism of the dopamine type 2 (D2) and the serotonin type 2A (5-HT2A) receptors . It also activates extracellular signal-regulated kinases (ERK1/2), which are involved in the regulation of transcription and in improving synaptic plasticity, connectivity, and neurogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, it has been observed that this compound treatment reduced the infiltration of peripheral immune cells into the central nervous system (CNS) over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, a study found that low doses of this compound significantly affected locomotion, anxiety, and cognitive flexibility in wild-type rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to affect the relationship between glutamate and γ-aminobutyric acid (GABA), and to reduce inflammation through effects on neuron–glia interactions . It also influences the metabolic fluxes, cell respiration, and intracellular ATP in human HL60 cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found in the brain and enriched in specific brain regions (cortex, thalamus, and olfactory bulb) .
Subcellular Localization
It has been suggested that this compound might impact synaptic architecture .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Clozapine-d3 involves the incorporation of three deuterium atoms into the structure of Clozapine. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-chlorobenzaldehyde", "2-methylthiophenol", "deuterium oxide", "sodium borohydride", "sodium hydroxide", "acetic acid", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-5-nitrobenzaldehyde by nitration of 2-chlorobenzaldehyde with nitric acid and sulfuric acid.", "Step 2: Reduction of 2-chloro-5-nitrobenzaldehyde to 2-chloro-5-aminobenzaldehyde using sodium borohydride.", "Step 3: Synthesis of 2-chloro-5-(methylthio)benzaldehyde by reaction of 2-chloro-5-aminobenzaldehyde with 2-methylthiophenol in the presence of sodium hydroxide.", "Step 4: Synthesis of Clozapine-d3 by reaction of 2-chloro-5-(methylthio)benzaldehyde with deuterium oxide in the presence of acetic acid and sodium sulfate as a deuterium source.", "Step 5: Purification of Clozapine-d3 by extraction with ethyl acetate, followed by washing with water and drying over magnesium sulfate." ] } | |
Numéro CAS |
1215691-72-7 |
Formule moléculaire |
C18H16D3ClN4 |
Poids moléculaire |
329.84 |
Apparence |
Pale Yellow Solid |
melting_point |
181-183°C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
5786-21-0 (unlabelled) |
Synonymes |
8-Chloro-11-[4-(methyl-d3)-1-piperazinyl]-5H-Dibenzo[b,e][1,4]diazepine; HF-1854,-d3; Liponex-d3 |
Étiquette |
Clozapine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)


